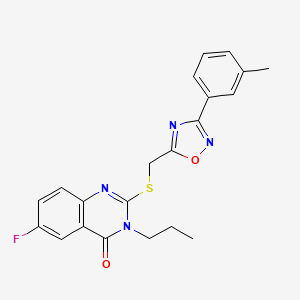
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound of interest due to its multifaceted applications in scientific research. This quinazolinone derivative, known for its complex structure, exhibits unique properties making it valuable for various biochemical and pharmaceutical studies. The compound's core structure, quinazoline, is often the backbone of many pharmacologically active substances, contributing to its prominence in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from basic precursors:
- Formation of Quinazolinone Core::
The initial step involves the construction of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives under dehydrating conditions.
- Introduction of the Fluoro and Propyl Groups::
Fluorination can be carried out using appropriate fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), while the propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
- Attachment of the Oxadiazole Ring::
The 1,2,4-oxadiazole ring can be synthesized via cyclodehydration of amidoximes or from acylhydrazides and nitriles.
- Thioether Linkage Formation::
The final step involves the formation of a thioether linkage, which can be accomplished by reacting the oxadiazole-substituted intermediate with thiol-containing compounds under basic conditions.
Industrial Production Methods:
For industrial-scale production, optimizations are made to ensure higher yields and cost-effectiveness:
- Catalysts and Reaction Medium::
Using specific catalysts can enhance the reaction efficiency. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to maintain reaction conditions.
- Purification Techniques::
Purification through recrystallization, chromatography, and distillation ensures the final product's purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
- Oxidation::
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent and conditions.
- Reduction::
Reduction can lead to the cleavage of the thioether linkage or reduction of the oxadiazole ring.
- Substitution::
This compound may participate in nucleophilic or electrophilic substitution reactions, where the fluoro group is a key reactive site.
Common Reagents and Conditions:
- Oxidizing Agents::
Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
- Reducing Agents::
Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution Reagents::
Halides, organolithium reagents, Grignard reagents.
Major Products Formed:
- Oxidation Products::
Sulfoxides, sulfones.
- Reduction Products::
Thioethers, dihydro compounds.
- Substitution Products::
Fluoro-substituted derivatives, organometallic compounds.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry::
Used as a precursor or intermediate in synthesizing other complex molecules.
- Biology::
Potential use in bioassays to investigate enzyme interactions and receptor binding.
- Medicine::
Potential therapeutic applications, given its structural similarity to pharmacologically active quinazolines.
- Industry::
Employed in material science for developing novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways Involved:
- Binding Affinity::
It may interact with specific protein targets, such as kinases or enzymes, affecting their activity.
- Pathway Modulation::
By binding to these targets, it can modulate cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparing 6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one with other quinazolinone derivatives:
- Uniqueness::
The presence of the oxadiazole and thioether groups makes this compound unique, providing distinct chemical reactivity and biological activity.
- Similar Compounds::
4-anilinoquinazolines, 6,7-dimethoxyquinazolin-4(3H)-ones, and other fluorinated quinazolinones.
That should cover the details you need
Properties
IUPAC Name |
6-fluoro-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-3-9-26-20(27)16-11-15(22)7-8-17(16)23-21(26)29-12-18-24-19(25-28-18)14-6-4-5-13(2)10-14/h4-8,10-11H,3,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKQBEVQDKUFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














